N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide
CAS No.: 801245-23-8
Cat. No.: VC21521634
Molecular Formula: C17H16ClN3O3S
Molecular Weight: 377.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 801245-23-8 |
|---|---|
| Molecular Formula | C17H16ClN3O3S |
| Molecular Weight | 377.8g/mol |
| IUPAC Name | N-(3-chloro-4-morpholin-4-ylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
| Standard InChI | InChI=1S/C17H16ClN3O3S/c18-14-11-12(5-6-15(14)21-7-9-24-10-8-21)19-17-13-3-1-2-4-16(13)25(22,23)20-17/h1-6,11H,7-10H2,(H,19,20) |
| Standard InChI Key | SSFYSXUBOLEKJB-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=C(C=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43)Cl |
| Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43)Cl |
Introduction
Chemical Identity and Fundamental Properties
N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide is identified by the CAS registry number 801245-23-8. This compound belongs to the broader class of morpholines, which are recognized for their diverse pharmacological activities. The molecular formula is C17H16ClN3O3S with a molecular weight of 377.8 g/mol. The compound's IUPAC name is N-(3-chloro-4-morpholin-4-ylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine, which systematically describes its chemical structure.
The compound's structural composition includes several key elements: a benzothiazole core structure, a morpholine ring, and a chlorinated phenyl group connecting these components. These structural features contribute to its potential biological activity and make it a compound of interest for research purposes in medicinal chemistry.
Identification Parameters
The table below summarizes the key identification parameters for N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide:
| Parameter | Value |
|---|---|
| CAS Number | 801245-23-8 |
| Molecular Formula | C17H16ClN3O3S |
| Molecular Weight | 377.8 g/mol |
| IUPAC Name | N-(3-chloro-4-morpholin-4-ylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
| Standard InChI | InChI=1S/C17H16ClN3O3S/c18-14-11-12(5-6-15(14)21-7-9-24-10-8-21)19-17-13-3-1-2-4-16(13)25(22,23)20-17 |
| Standard InChIKey | SSFYSXUBOLEKJB-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=C(C=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43)Cl |
| PubChem Compound | 2972816 |
Structural Features and Chemical Characteristics
Benzothiazole Backbone
The benzothiazole subunit consists of a benzene ring fused with a thiazole ring, with the sulfur atom oxidized to a dioxide (SO2). Similar structures have been investigated for various therapeutic applications, making this compound potentially valuable for medicinal chemistry research .
Morpholine Substituent
The morpholine ring in N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide is attached to the para position of the phenyl group. Morpholine is a heterocyclic secondary amine with the formula C4H9NO, containing both oxygen and nitrogen atoms in a six-membered ring. This structural feature is significant because morpholine-containing compounds often display important pharmacological activities.
Morpholine substituents can enhance the solubility and bioavailability of drug candidates, potentially improving their pharmacokinetic profiles. The nitrogen atom in the morpholine ring can participate in hydrogen bonding, which may facilitate interactions with biological targets such as enzymes and receptors .
Chlorinated Phenyl Linker
The phenyl group in this compound serves as a linker between the benzothiazole core and the morpholine substituent. Notably, this phenyl group is substituted with a chlorine atom at the meta position (3-position) relative to the nitrogen connecting it to the benzothiazole moiety.
Chlorine substituents can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of the chlorine atom may enhance the compound's ability to penetrate cell membranes and potentially increase its metabolic stability by blocking potential sites of oxidative metabolism.
Comparative Analysis with Related Compounds
Comparison with Benzothiazole Derivatives
N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide shares structural similarities with other benzothiazole derivatives that have been studied for their biological activities. One such related compound is 1,2-Benzisothiazol-3-amine 1,1-dioxide (CAS: 7668-28-2), which has the same benzothiazole 1,1-dioxide core but lacks the complex substituents present in our target compound .
The table below compares the basic properties of N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide with 1,2-Benzisothiazol-3-amine 1,1-dioxide:
| Property | N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide | 1,2-Benzisothiazol-3-amine 1,1-dioxide |
|---|---|---|
| Molecular Formula | C17H16ClN3O3S | C7H6N2O2S |
| Molecular Weight | 377.8 g/mol | 182.20 g/mol |
| Core Structure | Benzothiazole 1,1-dioxide | Benzothiazole 1,1-dioxide |
| Substituents | Chlorophenyl-morpholine | Simple amine |
Relationship to Morpholine-Containing Compounds
Research has shown that morpholine-containing compounds often exhibit significant biological activities. For instance, compounds with morpholine substituents have been investigated for their potential as protein kinase modulators, which are important in regulating cellular activities such as proliferation .
The literature on morpholine derivatives suggests that the incorporation of this heterocycle can contribute to a compound's ability to interact with specific biological targets. The presence of the morpholine ring in N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide may therefore indicate potential for similar biological activities .
Comparison with Other Benzothiazole Sulfonamides
Several benzothiazole sulfonamide derivatives have been synthesized and studied for their biological properties. Research on compounds similar to 3-(morpholin-4-yl)-1,2-benzothiazole 1,1-dioxide (a related compound with a direct morpholine attachment to the benzothiazole) has shown potential applications in various therapeutic areas .
The structural similarities between N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide and these related compounds suggest that our target compound may share some of their pharmacological properties, though specific studies would be needed to confirm this hypothesis.
Analytical and Characterization Methods
For comprehensive characterization of N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide, several analytical methods would typically be employed. Based on the characterization methods used for similar compounds, the following techniques would likely be valuable:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for structural confirmation of benzothiazole derivatives. For compounds similar to N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide, both 1H NMR and 13C NMR have been utilized to confirm structural assignments . The 1H NMR spectrum would likely show characteristic signals for the aromatic protons of the benzothiazole and phenyl rings, as well as signals for the morpholine methylene groups.
Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is valuable for confirming the molecular formula of the compound. The expected mass for C17H16ClN3O3S would be consistent with the calculated molecular weight of 377.8 g/mol.
Chromatographic Methods
Liquid chromatography, often coupled with mass spectrometry (LC-MS), is commonly used for purity assessment and identification of compounds like N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide. This technique allows for the separation and identification of the compound based on its physicochemical properties .
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